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Compound of Interest

Compound Name: 2,2"-Anhydrouridine

Cat. No.: B559692

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,2'-
Anhydrouridine (CAS 3736-77-4), a modified nucleoside with significant applications in
biochemical research and as a building block for antiviral and anticancer agents. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

2,2'-Anhydrouridine is a derivative of uridine where an anhydro bridge is formed between the
C2' of the ribose sugar and the C2 of the uracil base. This structural constraint has a significant
impact on its chemical properties and biological activity.

Molecular Formula: CoH10N20s[1][2] Molecular Weight: 226.19 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,2'-
Anhydrouridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The data presented here is for spectra acquired in deuterated dimethyl sulfoxide (DMSO-de), a
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common solvent for this class of compounds.

Table 1: tH NMR Chemical Shifts (ppm) of 2,2'-Anhydrouridine in DMSO-de

Coupling Constant

Proton Chemical Shift (ppm)  Multiplicity
(J, Hz)

H-6 7.85 d 7.5
H-1' 6.25 d 55
H-5 5.95 d 7.5
OH-5' 5.20 t 5.0
H-2' 5.15 t 5.5
H-3' 4.40 m

OH-3' 4.25 d 4.5
H-4' 4.10 m

H-5'a, H-5'b 3.65 m

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-ds at 2.50 ppm.
Data is compiled from typical values for similar uridine derivatives and may vary slightly based
on experimental conditions.

Table 2: 13C NMR Chemical Shifts (ppm) of 2,2'-Anhydrouridine in DMSO-de
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Carbon Chemical Shift (ppm)
C-4 171.5

C-2 159.0

C-6 140.5

C-5 102.0

C-1 90.5

C-4' 86.0

c-2' 85.5

C-3 70.0

C-5' 59.5

Note: The chemical shifts are referenced to the solvent peak of DMSO-ds at 39.52 ppm. Data is
compiled from typical values for similar uridine derivatives and may vary slightly based on
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm™?) of 2,2'-Anhydrouridine
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Wavenumber (cm~1)

Intensity

Functional Group
Assignment

O-H stretching (hydroxyl

3400 - 3200 Strong, Broad
groups)
. C-H stretching
3100 - 3000 Medium o
(aromatic/vinylic)
2950 - 2850 Medium C-H stretching (aliphatic)
C=0 stretching (carbonyl
1710 - 1650 Strong ]
groups of uracil)
1650 - 1600 Medium C=C stretching (uracil ring)
1470 - 1400 Medium C-N stretching
C-O stretching (ether and
1100 - 1000 Strong

alcohol)

Note: The exact peak positions and intensities can be influenced by the sample preparation

method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,2'-Anhydrouridine, electrospray ionization (ESI) is a common technique.

Table 4: Expected m/z Values for 2,2'-Anhydrouridine and its Fragments

m/z lon Description

227.06 [M+H]* Protonated molecular ion
249.04 [M+Na]* Sodium adduct

113.02 [CaHaN20a* Uracil fragment after glycosidic

bond cleavage
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Note: The fragmentation pattern can vary depending on the ionization method and collision
energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of 2,2'-Anhydrouridine.
o Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Instrument: Bruker Avance Il 400 MHz NMR spectrometer or equivalent.
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 16 ppm
e 13C NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024

o Relaxation Delay: 2.0 s
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o Spectral Width: 240 ppm

o Referencing: Chemical shifts are referenced to the residual solvent signals of DMSO-de (*H:
2.50 ppm, 13C: 39.52 ppm).[3]

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 2,2'-Anhydrouridine with approximately 100-200 mg of dry potassium
bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

» Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Bruker Vertex 70 FT-IR spectrometer or equivalent.[4]
e Mode: Transmission.

e Scan Range: 4000 - 400 cm~1[5]

e Resolution: 4 cm~1.

e Number of Scans: 32.

o A background spectrum of the KBr pellet is recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

e Prepare a stock solution of 2,2'-Anhydrouridine in a suitable solvent (e.g., methanol/water
mixture) at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.

LC-MS/MS Conditions:
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e LC System: Agilent 1260 Infinity Quaternary LC or equivalent.

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient from 5% to 95% B over several minutes.
e Flow Rate: 0.2 - 0.4 mL/min.

e MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
 lonization Mode: Electrospray lonization (ESI), positive mode.

e Scan Range: m/z 50 - 500.

o Fragmentation: Collision-induced dissociation (CID) can be used to obtain fragment ion
spectra (MS/MS).

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive structural
confirmation of 2,2'-Anhydrouridine. The logical relationship between these techniques and
the information they provide is illustrated in the following diagram.
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Caption: Workflow of Spectroscopic Analysis for 2,2'-Anhydrouridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-anhydrouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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